N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide
Description
N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide is a compound that features a tert-butyl group, a hydroxymethyl group, and a pyrrolidine ring
Properties
IUPAC Name |
N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)12-9(15)13-7-5-6-11(13,4)8-14/h14H,5-8H2,1-4H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBZVDWUIKZBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)NC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide typically involves the reaction of tert-butylamine with a suitable precursor that contains the pyrrolidine ring. One common method involves the use of N-tert-butyl-2-(benzothiazyl) sulfenamide, which is prepared by reacting tert-butylamine with phthalic anhydride or maleic anhydride in the presence of a solvent such as carbon tetrachloride, toluene, or solvent oil 120 . The reaction is carried out at elevated temperatures (around 95°C) for 30-60 minutes, followed by cooling, neutralization, and purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters and purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the formation of ergosterol in fungal cells, leading to antifungal effects . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-thioimidazole: Shares the tert-butyl group and has similar structural features.
tert-butanesulfinamide: Used in the synthesis of N-heterocycles and has applications in stereoselective synthesis.
Uniqueness
N-tert-butyl-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxamide is unique due to its combination of functional groups and the presence of the pyrrolidine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
